N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
CAS No.:
VCID: VC15206955
Molecular Formula: C20H15N5O2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is an organic compound classified as a benzamide. It features a complex structure that includes a phenoxyphenyl group, a tetrazole ring, and a benzamide moiety. The molecular formula for this compound is C20H15N5O2, with a molecular weight of approximately 357.3654 g/mol . Its unique structural characteristics contribute to its potential biological activity and applications in various fields. Structural Features
SynthesisThe synthesis of N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves several steps, including the formation of the tetrazole ring and the coupling of the phenoxyphenyl group with the benzamide moiety. The process requires careful control of reaction conditions to achieve optimal yields. Biological Activity and Potential ApplicationsN-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide exhibits potential biological activity, which may include interactions with enzymes and receptors. Studies often employ techniques such as molecular docking and biochemical assays to elucidate these interactions, which are crucial for determining its therapeutic potential and mechanisms of action in biological systems. Potential Applications
Comparison with Similar CompoundsSeveral compounds share structural similarities with N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, each with unique aspects:
Research Findings and Future DirectionsResearch on N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide focuses on understanding its interactions with biological targets. Molecular docking studies and biochemical assays are key tools in elucidating these interactions. Future research should aim to explore its efficacy and safety profiles for various applications in drug development. |
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Product Name | N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | |||||||||||||||
Molecular Formula | C20H15N5O2 | |||||||||||||||
Molecular Weight | 357.4 g/mol | |||||||||||||||
IUPAC Name | N-(4-phenoxyphenyl)-3-(tetrazol-1-yl)benzamide | |||||||||||||||
Standard InChI | InChI=1S/C20H15N5O2/c26-20(15-5-4-6-17(13-15)25-14-21-23-24-25)22-16-9-11-19(12-10-16)27-18-7-2-1-3-8-18/h1-14H,(H,22,26) | |||||||||||||||
Standard InChIKey | JSIBJHPLRSDCAV-UHFFFAOYSA-N | |||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |||||||||||||||
PubChem Compound | 24398068 | |||||||||||||||
Last Modified | Aug 09 2024 |
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